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Compound of Interest

Compound Name: 4'-Fluoro-2'-nitroacetanilide

Cat. No.: B181082 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the

compound 4'-Fluoro-2'-nitroacetanilide, a versatile building block in pharmaceutical and

agrochemical research. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data

acquisition.

Core Spectroscopic Data
The empirical formula for 4'-Fluoro-2'-nitroacetanilide is C₈H₇FN₂O₃, with a molecular weight

of 198.15 g/mol .[1][2] The structural and spectral data presented here are crucial for its

identification, characterization, and application in further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

compounds. The ¹H and ¹³C NMR data for 4'-Fluoro-2'-nitroacetanilide are summarized

below.

¹H NMR Data

The ¹H NMR spectrum was acquired on a 400 MHz instrument in deuterated chloroform

(CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).
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Assignment Chemical Shift (ppm) Multiplicity Integration

NH (Amide) 10.2 Singlet 1H

H-3' 8.793 Doublet of doublets 1H

H-6' 7.924 Doublet of doublets 1H

H-5' 7.406 Triplet of doublets 1H

CH₃ (Acetyl) 2.298 Singlet 3H

¹³C NMR Data

Publicly available, detailed peak-by-peak ¹³C NMR data for 4'-Fluoro-2'-nitroacetanilide is

limited in the searched resources. Spectral databases like SpectraBase may contain this

information, often accessible via a free account.[1][3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4'-Fluoro-2'-nitroacetanilide is typically acquired using a potassium bromide

(KBr) wafer technique. While a detailed peak list is not readily available in the public domain,

characteristic absorption bands are expected for the functional groups present.
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Functional Group Expected Absorption Range (cm⁻¹)

N-H Stretch (Amide) 3300 - 3100

C-H Stretch (Aromatic) 3100 - 3000

C-H Stretch (Aliphatic, CH₃) 2960 - 2850

C=O Stretch (Amide) 1700 - 1650

N-O Asymmetric Stretch (Nitro) 1550 - 1500

C=C Stretch (Aromatic) 1600 - 1450

N-O Symmetric Stretch (Nitro) 1350 - 1300

C-N Stretch 1400 - 1200

C-F Stretch 1250 - 1000

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, confirming the molecular weight and offering insights into its structure. The

data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with

electron ionization (EI).

The mass spectrum shows a molecular ion peak [M]⁺ at m/z 198. The most abundant fragment

(base peak) is observed at m/z 156.

m/z Relative Intensity (%) Assignment

198 22.4 [M]⁺ (Molecular Ion)

156 100.0 [M - C₂H₂O]⁺

110 37.9 [M - C₂H₂O - NO₂]⁺

43 67.2 [CH₃CO]⁺

Experimental Protocols & Workflows
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The following sections provide an overview of the methodologies typically employed to acquire

the spectroscopic data presented above.

Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of a solid organic compound like 4'-
Fluoro-2'-nitroacetanilide involves sample preparation, data acquisition using the respective

spectrometer, and subsequent data processing and interpretation.

Sample Preparation Data Acquisition Data Processing & Analysis
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Mass Spectrum & Data
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General workflow for spectroscopic analysis.

NMR Spectroscopy Protocol
Sample Preparation: Approximately 5-10 mg of 4'-Fluoro-2'-nitroacetanilide is dissolved in

about 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a

standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an

internal standard for chemical shift referencing (0 ppm).

Instrument Setup: The NMR spectrometer (e.g., a 300 or 400 MHz Bruker instrument) is set

up for the desired nucleus (¹H or ¹³C). The sample is placed in the magnet, and the field is

locked and shimmed to achieve homogeneity.
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Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the

resulting free induction decay (FID) is recorded. For ¹³C NMR, a proton-decoupled sequence

is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

Data Processing: The acquired FID is converted into a spectrum using a Fourier transform.

The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

For ¹H NMR, the signals are integrated to determine the relative number of protons.

FTIR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation: A small amount of 4'-Fluoro-2'-nitroacetanilide (1-2 mg) is finely

ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr)

using an agate mortar and pestle. The mixture is then compressed in a die under high

pressure (several tons) to form a thin, transparent pellet.

Background Spectrum: A background spectrum is collected using an empty sample

compartment or a pure KBr pellet to account for atmospheric and instrumental contributions.

Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the

FTIR spectrometer, and the infrared spectrum is recorded.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum. The positions of the absorption

bands are then identified and correlated with specific functional groups.

Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a heated probe for solid samples or through a gas chromatograph for volatile

compounds. The sample is vaporized in a high vacuum environment.

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV). This causes the molecules to lose an electron, forming a positively charged

molecular ion ([M]⁺).

Fragmentation: The excess energy from the electron impact can cause the molecular ion to

break apart into smaller, charged fragments and neutral species.
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Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated

into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based

on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum which is a plot of relative intensity versus m/z.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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